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Compound of Interest

Compound Name: Triclazate

CAS No.: 7009-76-9

Cat. No.: B1618825 Get Quote

Executive Summary & Molecule Profile
Triclazate (1-methylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate) is a potent

anticholinergic agent characterized by its diphenylacetate ester structure. While historically

utilized for its antispasmodic properties, its formulation presents distinct challenges due to

hydrolytic instability (ester linkage) and limited aqueous solubility (BCS Class II profile).

This guide provides an ab initio formulation protocol designed to overcome these barriers. We

focus on two high-value delivery systems: Poly(lactic-co-glycolic acid) (PLGA) Microspheres for

sustained release and Lipid Nanoparticles (LNPs) for bioavailability enhancement.
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Parameter Value / Characteristic Impact on Formulation

CAS Number 7009-76-9 Identity verification.[1]

Chemical Class Diphenylacetate ester
Susceptible to hydrolysis;

requires pH control.

LogP ~3.1 (Predicted)

Lipophilic; suitable for lipid

carriers and PLGA

encapsulation.

pKa ~9.5 (Tertiary amine)

Basic; soluble in acidic media,

precipitates at neutral/basic

pH.

Molecular Weight 325.4 g/mol
Small molecule; high diffusivity

in polymeric matrices.

Pre-Formulation Characterization Strategy[2]
Before initiating carrier synthesis, the API (Active Pharmaceutical Ingredient) must undergo

stress testing to define the "Safe Processing Window."

Stability-Indicating HPLC Method
To detect degradation (primarily hydrolysis to Benzilic Acid and 1-Methyl-3-

pyrrolidinemethanol), use the following validated method:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 210 nm (Ester bond) and 254 nm (Phenyl rings).

Flow Rate: 1.0 mL/min.
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Forced Degradation Protocol
Acid Hydrolysis: Incubate 1 mg/mL Triclazate in 0.1 N HCl at 60°C for 4 hours.

Base Hydrolysis: Incubate in 0.1 N NaOH at RT (Expect rapid degradation; Triclazate is

base-labile).

Oxidation: 3% H₂O₂ at RT for 24 hours.

Expert Insight: Triclazate is an ester.[1] Avoid alkaline buffers (pH > 7.4) during formulation

processing. Maintain processing pH between 4.5 and 6.0 to minimize spontaneous hydrolysis.

Protocol A: Sustained-Release PLGA Microspheres
Objective: Create a depot formulation to reduce dosing frequency, leveraging the lipophilicity of

Triclazate for high encapsulation efficiency.

Mechanism of Action & Release Logic
Triclazate acts by blocking muscarinic acetylcholine receptors (mAChRs). A sustained release

profile maintains receptor occupancy without the peak-trough plasma fluctuations that cause

anticholinergic side effects (e.g., dry mouth, tachycardia).

Fabrication Workflow (O/W Single Emulsion Solvent
Evaporation)

Organic Phase
(PLGA + Triclazate in DCM)

High Shear Homogenization
(T = 4°C)

Aqueous Phase
(1% PVA, pH 5.0)

Solvent Evaporation
(Stirring 3-4h)

O/W Droplets Centrifugation &
Lyophilization
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Click to download full resolution via product page

Figure 1: Single Emulsion (O/W) fabrication process for Triclazate microspheres.

Step-by-Step Protocol
Materials:

PLGA 50:50 (Ester terminated, MW 30-60 kDa).

Dichloromethane (DCM).

Polyvinyl alcohol (PVA, MW 30-70 kDa).

Acetate Buffer (pH 5.0).

Procedure:

Organic Phase Preparation: Dissolve 200 mg PLGA and 50 mg Triclazate in 5 mL DCM.

Vortex until clear.

Aqueous Phase Preparation: Prepare 50 mL of 1% (w/v) PVA in 10 mM Acetate Buffer (pH

5.0). Note: The acidic buffer prevents base-catalyzed hydrolysis during the water-contact

phase.

Emulsification: Inject the organic phase into the aqueous phase while homogenizing at

12,000 RPM (e.g., IKA Ultra-Turrax) for 2 minutes on ice.

Solvent Evaporation: Transfer emulsion to a beaker containing 100 mL of 0.1% PVA (pH

5.0). Stir at 300 RPM for 3 hours at room temperature to evaporate DCM.

Wash & Collect: Centrifuge at 4,000 x g for 10 minutes. Wash pellet 3x with distilled water.

Lyophilization: Resuspend in 2% sucrose (cryoprotectant) and freeze-dry for 24 hours.

Quality Control Criteria:

Particle Size (D50): 20–50 µm (Laser Diffraction).
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Encapsulation Efficiency: >80% (Analyzed by dissolving spheres in DCM, extracting into

mobile phase, and HPLC).

Protocol B: Lipid Nanoparticles (LNP) for Enhanced
Bioavailability
Objective: Improve oral absorption by solubilizing Triclazate in a lipid matrix, bypassing the

dissolution rate-limiting step.

LNP Architecture
We utilize a Solid Lipid Nanoparticle (SLN) approach using a lipid with a melting point > 37°C to

ensure physical stability.
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(Compritol 888 ATO)

+ Triclazate

Interface
(Stabilized)

Encapsulation

Surfactant Shell
(Poloxamer 188)

Steric Stabilization

Click to download full resolution via product page

Figure 2: Component interaction in Triclazate-loaded Solid Lipid Nanoparticles.

Hot Homogenization Protocol
Materials:

Lipid: Compritol 888 ATO (Glyceryl behenate, MP ~70°C).

Surfactant: Poloxamer 188.[2]

Drug: Triclazate (Free Base).
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Procedure:

Melting: Heat 500 mg Compritol to 80°C (10°C above melting point).

Drug Dissolution: Add 100 mg Triclazate to the molten lipid. Stir until dissolved.

Aqueous Phase: Heat 20 mL of 2.5% Poloxamer 188 solution to 80°C.

Pre-Emulsion: Add the aqueous phase to the lipid phase under magnetic stirring.

Homogenization: Immediately process with a High-Pressure Homogenizer (e.g., Avestin

EmulsiFlex) at 500 bar for 3 cycles. Maintain temperature > 75°C to prevent premature

solidification.

Cooling: Discharge the nanoemulsion into 20 mL of cold water (2-5°C) under stirring to

crystallize the lipid and form nanoparticles.

Key Performance Indicators:

Z-Average Size: < 200 nm (Dynamic Light Scattering).

Polydispersity Index (PDI): < 0.25.

Zeta Potential: > -20 mV (for colloidal stability).
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Disclaimer: This Application Note is a theoretical guide based on the verified chemical structure

and properties of Triclazate (CAS 7009-76-9). Optimization of specific processing parameters

(e.g., exact homogenization speeds) is recommended during the R&D phase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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